Diketene

Catalog No.
S526151
CAS No.
674-82-8
M.F
C4H4O2
M. Wt
84.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diketene

CAS Number

674-82-8

Product Name

Diketene

IUPAC Name

4-methylideneoxetan-2-one

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

InChI

InChI=1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2

InChI Key

WASQWSOJHCZDFK-UHFFFAOYSA-N

SMILES

C=C1CC(=O)O1

solubility

Very slightly soluble in water in which it decomposes slowly
Miscible with most organic solvents. Miscible with hexane
Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane
Soluble in common organic solvents
Solubility in water at 25 °C: slowly hydrolyzes

Synonyms

DK; diketen; Ketene Dimer; Acetyl ketene; Ketenedimer,99%; But-3-en-3-olide; 4-Methylene-2-oxetanone

Canonical SMILES

C=C1CC(=O)O1

The exact mass of the compound Diketene is 84.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water in which it decomposes slowlymiscible with most organic solvents. miscible with hexaneslightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °c), octane, cyclohexane, and methyl cyclohexanesoluble in common organic solventssolubility in water at 25 °c: slowly hydrolyzes. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93783. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Diketene (CAS 674-82-8) is a highly reactive, bifunctional liquid lactone primarily procured as a versatile building block for the synthesis of acetoacetates, acetoacetamides, pyrazolones, and complex pharmaceutical intermediates. As the stable dimer of ketene, it functions as a highly efficient four-carbon (acetoacetyl) donor. In industrial and laboratory workflows, diketene is valued for its ability to undergo rapid ring-opening nucleophilic addition with alcohols, amines, and thiols. Unlike transesterification methods that rely on ester precursors, diketene reactions proceed with 100% atom economy, generating no stoichiometric byproducts. This makes it a critical raw material for manufacturers seeking to maximize mass efficiency and streamline reactor setups in the production of pigments, agrochemicals, and active pharmaceutical ingredients (APIs) [1].

Attempting to substitute diketene with closely related analogs introduces severe process and infrastructure bottlenecks. Substituting with the monomeric precursor, ketene, is logistically impossible for most facilities because ketene is a highly toxic, unstable gas that cannot be shipped and requires dedicated on-site pyrolysis equipment for in situ generation [1]. Alternatively, while the diketene-acetone adduct 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) is safer to handle, it requires thermal decomposition at temperatures exceeding 82 °C to release the reactive acylketene species, rendering it unsuitable for heat-sensitive pharmaceutical substrates [2]. Finally, using acetoacetate esters (e.g., ethyl acetoacetate) for transacetoacetylation forces the reaction equilibrium to be driven by continuous distillation of the alcohol byproduct, which increases energy consumption, reduces atom economy, and complicates scale-up compared to the byproduct-free ring-opening of diketene [3].

Thermal Processability: Diketene vs. TMD Adduct

For the acetoacetylation of thermolabile substrates, diketene offers a vastly superior thermal profile compared to its stabilized acetone adduct, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD). Diketene readily undergoes nucleophilic ring-opening at temperatures as low as 0–50 °C. In contrast, TMD relies on a pseudo-retro-Diels-Alder reaction to generate the reactive acetylketene intermediate, a process that strictly requires heating above 82 °C (typically 85–110 °C) [1]. This high thermal barrier restricts TMD's utility in complex API synthesis where elevated temperatures cause substrate degradation or unwanted side reactions.

Evidence DimensionRequired Activation Temperature
Target Compound Data0–50 °C (direct nucleophilic addition)
Comparator Or BaselineTMD: >82 °C (thermal decomposition required)
Quantified DifferenceReduction of >80 °C in minimum process temperature
ConditionsAcetoacetylation of amines and alcohols in organic or aqueous media

Procuring diketene allows manufacturers to process heat-sensitive pharmaceutical intermediates under mild conditions, preventing thermal degradation and yield loss.

Atom Economy and Mass Efficiency: Diketene vs. Ethyl Acetoacetate

When synthesizing acetoacetamides or custom acetoacetates, diketene provides a structurally perfect 100% atom economy due to its direct ring-opening mechanism. The standard procurement alternative, ethyl acetoacetate (used in transacetoacetylation), generates one equivalent of ethanol for every molecule of product formed [1]. This byproduct must be continuously removed via distillation to drive the equilibrium forward, which complicates the reactor setup and limits the theoretical mass yield of the reaction compared to the byproduct-free diketene route.

Evidence DimensionReaction Atom Economy
Target Compound Data100% (no stoichiometric byproducts)
Comparator Or BaselineEthyl Acetoacetate: ~73% (loss of ethanol mass)
Quantified DifferenceElimination of stoichiometric alcohol byproduct generation
ConditionsAmidation or esterification to form acetoacetyl derivatives

Choosing diketene eliminates the need for continuous byproduct distillation, simplifying reactor engineering and maximizing raw material mass efficiency.

Supply Chain and Infrastructure Viability: Diketene vs. Ketene Monomer

While ketene monomer is the fundamental building block for acetylation and acetoacetylation, it is an unstable, highly toxic gas that rapidly dimerizes, making it impossible to package, ship, or store. Facilities must generate ketene on-site via high-temperature pyrolysis (e.g., of acetic acid or acetic anhydride) [1]. Diketene, the stable liquid dimer (b.p. 127 °C), circumvents this massive infrastructure requirement. When properly stabilized and temperature-controlled, diketene can be procured as a bulk liquid reagent, delivering equivalent four-carbon reactivity without the need for specialized gas-generation equipment.

Evidence DimensionPhysical State and Transportability
Target Compound DataTransportable liquid (b.p. 127 °C)
Comparator Or BaselineKetene: Unstable gas (requires on-site pyrolysis)
Quantified DifferenceBulk liquid procurement vs. obligate on-site generation
ConditionsIndustrial supply chain and facility infrastructure requirements

Procuring diketene allows chemical manufacturers to perform advanced acetoacetylation chemistry without investing in hazardous, capital-intensive on-site ketene generation plants.

Synthesis of Heat-Sensitive Active Pharmaceutical Ingredients (APIs)

Because diketene reacts efficiently at 0–50 °C, it is the optimal choice for acetoacetylating complex, thermolabile pharmaceutical intermediates. It avoids the >82 °C thermal decomposition requirement of TMD, preventing yield losses associated with substrate degradation during drug synthesis [1].

High-Atom-Economy Pigment and Dye Manufacturing

In the industrial production of arylide yellow and diarylide pigments, diketene is prioritized over acetoacetate esters. Its 100% atom-economical ring-opening mechanism eliminates the generation of alcohol byproducts, streamlining large-scale reactor operations and reducing waste disposal costs [2].

Custom Acetoacetate Ester Production in Standard Facilities

For facilities lacking the specialized high-temperature pyrolysis infrastructure required to generate ketene gas on-site, liquid diketene serves as the essential, transportable equivalent. It allows standard batch reactors to produce custom acetoacetates from complex alcohols efficiently and safely [3].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diketene, stabilized appears as a colorless liquid with a disagreeable odor. Slightly less dense than water. Irritates skin and eyes. Used to make paints and pharmaceuticals.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless liquid; turns brownish-yellow upon standing at room temperature
Colorless liquid when pure
Light colored liquid

XLogP3

0.3

Exact Mass

84.02

Boiling Point

126.1 °C
127 °C

Flash Point

93 °F (NFPA, 2010)
93.2 °F (34 °C) - closed cup
93 °F (33.9 °C) - open cup
93 °F (34 °C) - closed cup
33 °C c.c.

Vapor Density

2.9 (Air = 1)
Relative vapor density (air = 1): 2.9

Density

1.0877 g/cu cm at 20 °C
Density (at 20 °C): 1.09 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02

LogP

log Kow = -0.39 (est)

Odor

Pungent odo

Appearance

Yellow liquid (b.p.69 - 70 °C 100 mmHg)

Melting Point

-6.5 °C
-7 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0DZ97C3Z7D

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: Acetyl ketene, also known as diketene, is a colorless or brown liquid. It has a pungent odor. It has a very low solubility in water. USE: Acetyl ketene is used to make other chemicals. EXPOSURE: Workers that use acetyl ketene may breathe in mists or have direct skin contact. The general population is not likely to be exposed to acetyl ketene based on its use. If acetyl ketene is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: Severe irritation and burns to the skin and eyes may occur among workers exposed directly to acetyl ketene. Irritation of the nose, throat and lungs, resulting in coughing, wheezing or shortness of breath, have been reported at low air levels. Acetyl ketene may be fatal if inhaled. Data on the potential for acetyl ketene to cause infertility, abortion, or birth defects in laboratory animals were not available. Tumors were not induced in laboratory animals following repeated skin application or injection with acetyl ketene. The potential for acetyl ketene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

10.72 mmHg
10.7 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

674-82-8

Wikipedia

Diketene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Ketene possesses a considerable tendency to polymerize. Under controlled conditions and in the appropriate dimerization medium, ketene can be dimerized to diketene, with yields of up to 85%, based on acetic acid. The remaining 15 % is made up by higher ketene oligomers. The preferred dimerization medium is diketene itself. Crude diketene, containing 3-4% acetic anhydride, is a mobile, dark brown liquid due to 8-10% higher polymers. Diketene of > 99.5% purity can be obtained by distillation. Ultrapure diketene (99.99%) can be obtained by crystallization.
After removal of water, acetic acid and acetic anhydride, crude ketene gas is dimerized to diketene by absorbing ketene preferably in a liquid seal pump using diketene as sealing medium. When dissolved, ketene readily dimerizes to diketene. Using controlled conditions, yields of up to 85% can be achieved based on the acetic acid feed initially used in the ketene process. The obtained crude diketene consists of a mobile, dark brown liquid, containing about 5 to 10% of triketene besides small quantities of acetic anhydride (3-4%) and higher polymers. This crude product is then fractionated over a distillation column, typically yielding diketene with more than 99.5% content. In some cases, the crude diketene can be used directly in subsequent processes. If ultra-pure diketene with a content of 99.99% is required, the distilled diketene can be crystallized from ethyl acetate or ethyl acetate and cyclohexane
Preparation from dimerization of ketene.
By spontaneous polymerization of ketene obtained by thermal decomposition of acetone or from bromoacetylbromide and zinc.

General Manufacturing Information

All other basic organic chemical manufacturing
2-Oxetanone, 4-methylene-: ACTIVE
Diketene is now generally consumed at the site of production, because of its extreme reactivity and hazardous properties.

Analytic Laboratory Methods

Diketene can conveniently be analyzed by standard gc methods. ir and nmr have mainly been used for identification purposes. nmr analysis can also be valuable to follow the degree of polymerization of stored diketene.

Storage Conditions

Store at 32 °F (0 °C) in a standard flammable liquids storage warehouse, room, or cabinet. Special vented containers may be required. Separate from oxidizing materials, acids, and alkalies.

Stability Shelf Life

Self-initiated exotermic dimerization is explosive.
Turns brownish-yellow upon standing at room temperature.
Readily polymerizes on standing.

Dates

Last modified: 08-15-2023
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